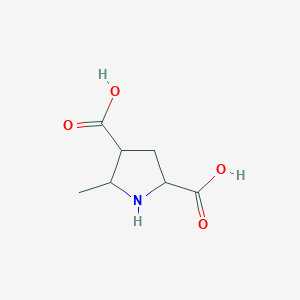

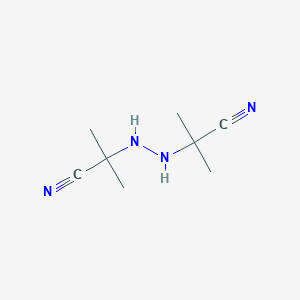

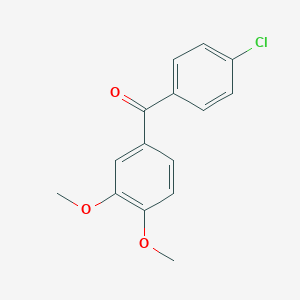

![molecular formula C6H7NO2 B039265 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one CAS No. 118535-01-6](/img/structure/B39265.png)

3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperaquine is an antiparasitic drug primarily used in combination with dihydroartemisinin to treat malaria. It was developed in the 1960s under the Chinese National Malaria Elimination Programme and was widely adopted in China as a replacement for chloroquine. Piperaquine works by disrupting the detoxification of heme in the parasite, which is essential for its survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperaquine is synthesized through a multi-step process. The key steps involve the reaction of 4,7-dichloroquinoline with piperazine to form 4,7-dichloroquinolin-4-yl-piperazine. This intermediate is then reacted with 1,3-dibromopropane to yield piperaquine .

Industrial Production Methods

In industrial settings, the synthesis of piperaquine involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Piperaquine undergoes several types of chemical reactions, including:

Oxidation: Piperaquine can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the quinoline rings.

Substitution: Substitution reactions can occur at the chloro positions on the quinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of piperaquine, as well as substituted derivatives .

Scientific Research Applications

Piperaquine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study quinoline chemistry.

Biology: Investigated for its effects on cellular processes and parasite biology.

Medicine: Primarily used in combination therapies for malaria treatment. It is also being studied for potential use against other parasitic infections.

Industry: Utilized in the development of new antimalarial drugs and combination therapies

Mechanism of Action

Piperaquine exerts its effects by accumulating in the digestive vacuole of the malaria parasite. It interferes with the detoxification of heme into hemozoin, a process crucial for the parasite’s survival. By disrupting this process, piperaquine causes the accumulation of toxic heme, leading to the death of the parasite .

Comparison with Similar Compounds

Piperaquine is structurally similar to other antimalarial drugs such as chloroquine and amodiaquine. it has a longer half-life and is more effective in combination therapies. Unlike chloroquine, piperaquine is less likely to cause resistance when used in combination with artemisinin derivatives .

Similar Compounds

- Chloroquine

- Amodiaquine

- Mefloquine

- Lumefantrine

- Artemisinin derivatives (e.g., artemether, artesunate)

Piperaquine’s unique properties, such as its long half-life and effectiveness in combination therapies, make it a valuable drug in the fight against malaria .

Properties

IUPAC Name |

2,3,3a,4-tetrahydrofuro[3,2-b]pyrrol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-6-3-5-4(7-6)1-2-9-5/h3-4H,1-2H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZOEXZFNMLRTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=O)NC21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)

![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)